3-Ethoxy-4-iodo-1h-pyrazole
Overview
Description
3-Ethoxy-4-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an ethoxy group at position 3, and an iodine atom at position 4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-iodo-1H-pyrazole typically involves the iodination of 3-ethoxy-1H-pyrazole. One common method is the Negishi cross-coupling reaction, where 3-ethoxy-1H-pyrazole is reacted with an iodine source in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the pyrazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted pyrazoles with different functional groups at position 4.
Oxidation Reactions: Carbonyl derivatives of this compound.
Reduction Reactions: Reduced pyrazole derivatives with modified ring structures.
Scientific Research Applications
3-Ethoxy-4-iodo-1H-pyrazole has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agrochemistry: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry: The compound acts as a ligand in the formation of metal complexes with potential catalytic and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-iodo-1H-pyrazole depends on its specific application:
Biological Activity: In medicinal chemistry, the compound interacts with various molecular targets, such as enzymes and receptors, to exert its biological effects.
Catalytic Activity: As a ligand in coordination chemistry, the compound facilitates the formation of metal complexes that can catalyze various organic transformations.
Comparison with Similar Compounds
3-Ethoxy-1H-pyrazole: Lacks the iodine substituent, resulting in different reactivity and applications.
4-Iodo-1H-pyrazole: Lacks the ethoxy group, affecting its biological and chemical properties.
3-Methyl-4-iodo-1H-pyrazole: Contains a methyl group instead of an ethoxy group, leading to variations in its chemical behavior and applications.
Uniqueness: 3-Ethoxy-4-iodo-1H-pyrazole is unique due to the presence of both ethoxy and iodine substituents, which confer distinct reactivity and biological activity. The combination of these functional groups enhances the compound’s versatility in various chemical reactions and its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
5-ethoxy-4-iodo-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-2-9-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTJXLWTVXOXCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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